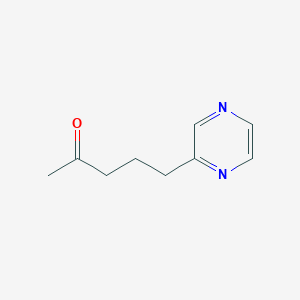![molecular formula C11H18O4 B12556835 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- CAS No. 143391-08-6](/img/structure/B12556835.png)
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- is a chemical compound that belongs to the class of carboxylic acids. It is a relatively rare compound primarily used in research and development . This compound is characterized by its unique structure, which includes a pentynoic acid backbone with a dimethylpropyl dioxy and a methyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- involves several steps. One common method includes the reaction of 4-pentynoic acid with appropriate reagents to introduce the dimethylpropyl dioxy and methyl groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is not widely reported due to its primary use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving larger quantities of reagents and more robust equipment to handle the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentynoic acid: Shares a similar pentynoic acid backbone but lacks the dimethylpropyl dioxy and methyl groups.
2-Pentenoic acid, 4-methyl-, methyl ester: Another related compound with a different ester functional group.
Uniqueness
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143391-08-6 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-methyl-4-(2-methylbutan-2-ylperoxy)pent-2-ynoic acid |
InChI |
InChI=1S/C11H18O4/c1-6-10(2,3)14-15-11(4,5)8-7-9(12)13/h6H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
PFIYTYINBXVORP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OOC(C)(C)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


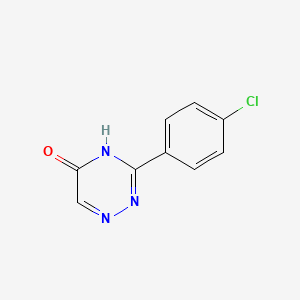
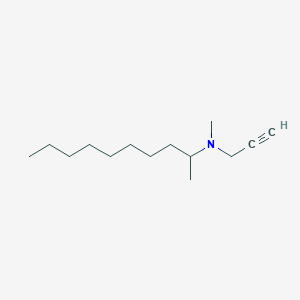
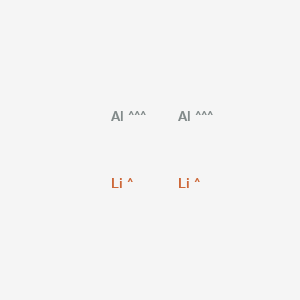
![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
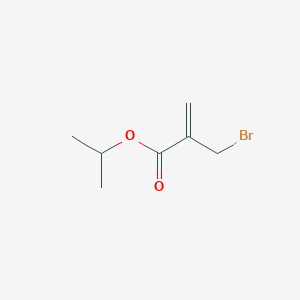
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
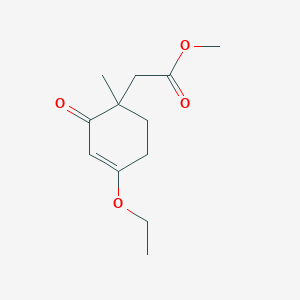
![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)
